molecular formula C19H22BrN5O2 B2484553 9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-47-2

9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2484553
CAS No.: 873076-47-2
M. Wt: 432.322
InChI Key: PGIROUXUELIAAL-UHFFFAOYSA-N
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Description

9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidepressant Applications

The compound 9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives have been the focus of studies due to their potential as antidepressant agents. Research indicates that specific derivatives of this compound exhibit high affinity for serotonin receptors and phosphodiesterase inhibitors, suggesting their potential use as antidepressants or anxiolytics. Notably, one derivative showed promising results as an antidepressant in vivo, outperforming the reference anxiolytic drug diazepam in preliminary pharmacological studies (Zagórska et al., 2016).

Antihypertensive Applications

Derivatives of the compound with phenylpiperazinylalkyl substitution have been synthesized and assessed for their antihypertensive effects. These derivatives were found to be potent oral antihypertensive agents, with some exhibiting higher potency than standard vasodilator drugs. The structure-activity relationship was explored to determine the substitution patterns that contribute to their potency (Russell et al., 1988).

Neuropharmacological Applications

The compound's derivatives have been investigated for their potential neuropharmacological applications. Studies focusing on its influence on learning and memory in rats have identified specific derivatives that significantly affect learning and memory processes. These findings suggest the compound's derivatives as potential scaffolds for synthesizing novel neuropharmacological agents (Tsypysheva et al., 2019).

Antidiabetic Applications

Derivatives of the compound have been designed and synthesized based on a multitarget unified pharmacophore pattern showing robust antidiabetic activity. The synthesized compounds were subjected to in silico pharmacological consensus analysis and in vivo assays to evaluate their ability to decrease glucose levels in diabetic mice. Two derivatives showed statistically significant improvement in hyperglycemic peaks in a mouse model of type 2 diabetes (Domínguez-Mendoza et al., 2021).

Diet-Induced Obesity Treatment

The synthesized derivatives of the compound were evaluated for their lipid-lowering activity, with one compound showing potent triglyceride-lowering potency and an ability to reduce body weight and liver weight in diet-induced obese mice. This indicates the potential of these derivatives for treating diet-induced obesity and related diseases (Sang et al., 2014).

Imaging Alzheimer's Disease

The compound's derivatives were synthesized as radiotracers for positron emission tomography imaging of GSK-3 associated with Alzheimer's disease. The synthesized radiotracers demonstrated significant brain uptake and retention, highlighting their potential as novel tracers for Alzheimer's disease (Giglio et al., 2021).

Properties

IUPAC Name

9-(4-bromophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIROUXUELIAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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